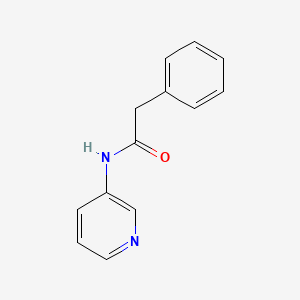
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Métodos De Preparación
The synthesis of 2’,3’-dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine typically involves the fluorination of arabinofuranosyl uridine. One common method includes the use of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide and 2,4-bis-O-(trimethylsilyl)thymine in carbon tetrachloride under reflux conditions . The reaction is quenched with methanol, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool to study nucleic acid interactions and enzyme mechanisms.
Medicine: This compound has shown potential in antiviral therapies, particularly against HIV and hepatitis C virus. It is also being investigated for its anticancer properties.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’,3’-dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine involves its incorporation into viral or cellular DNA, leading to chain termination. This inhibits the replication of viruses or cancer cells. The compound targets viral reverse transcriptase and cellular DNA polymerases, disrupting the synthesis of nucleic acids .
Comparación Con Compuestos Similares
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine is unique due to its dual fluorination, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:
2’,3’-Dideoxyadenosine: Lacks fluorine atoms and has different biological properties.
2’,3’-Dideoxycytidine: Another nucleoside analog with distinct antiviral activity.
2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl cytidine: Similar in structure but with a cytidine base instead of uridine.
This compound’s unique modifications make it a valuable tool in scientific research and therapeutic development.
Propiedades
Número CAS |
128496-18-4 |
|---|---|
Fórmula molecular |
C9H10F2N2O4 |
Peso molecular |
248.18 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7+,8-/m1/s1 |
Clave InChI |
ZACSMWVJEMXZMV-CCXZUQQUSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


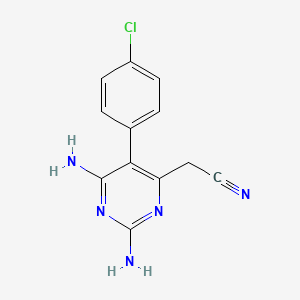
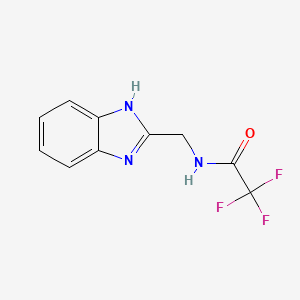
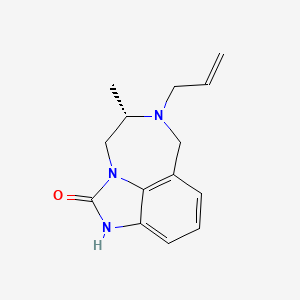

![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)

![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)

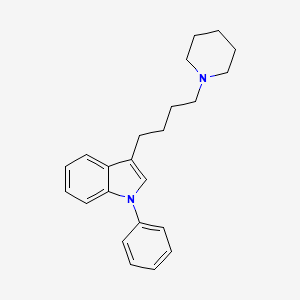


![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

